1-Ethyl-1H-imidazo[4,5-c]pyridine

Catalog No.
S12371897
CAS No.
M.F
C8H9N3
M. Wt
147.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethyl-1H-imidazo[4,5-c]pyridine

Product Name

1-Ethyl-1H-imidazo[4,5-c]pyridine

IUPAC Name

1-ethylimidazo[4,5-c]pyridine

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

InChI

InChI=1S/C8H9N3/c1-2-11-6-10-7-5-9-4-3-8(7)11/h3-6H,2H2,1H3

InChI Key

PHSCKURJDFJLNR-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1C=CN=C2

1-Ethyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound characterized by a fused imidazole and pyridine ring system. Its molecular formula is C₈H₉N₃, with a molecular weight of 147.18 g/mol. The compound features an ethyl group at the nitrogen atom of the imidazole ring, which influences its chemical properties and biological activities. The structure can be represented as follows:

text
N / \ C C / \ C N | | C-------C

This compound is part of a broader class of imidazo[4,5-c]pyridines, which are known for their diverse biological activities and potential therapeutic applications.

Typical for imidazole and pyridine derivatives. Key reactions include:

  • Electrophilic Aromatic Substitution: The presence of the nitrogen atoms in the rings allows for electrophilic substitution reactions.
  • Nucleophilic Substitution: The ethyl group can be replaced by stronger nucleophiles under appropriate conditions.
  • Cyclization Reactions: This compound can serve as a precursor for further cyclization to create more complex heterocycles.

Research indicates that imidazo[4,5-c]pyridine derivatives exhibit significant biological activities. For instance:

  • Anticancer Properties: Some derivatives have shown potential as anticancer agents by inhibiting specific cancer cell lines.
  • Antimicrobial Activity: Certain compounds within this class have demonstrated effectiveness against various bacterial strains.
  • CYP Enzyme Inhibition: 1-Ethyl-1H-imidazo[4,5-c]pyridine has been identified as a CYP1A2 inhibitor, which may influence drug metabolism and pharmacokinetics in therapeutic contexts .

Several synthetic routes are available for producing 1-ethyl-1H-imidazo[4,5-c]pyridine:

  • Condensation Reactions: Utilizing 2-amino-pyridine and appropriate aldehydes or ketones can yield the desired imidazo compound through condensation.
  • Cyclization of Precursors: Starting from 2-chloro-3-nitropyridine, tandem reactions involving nucleophilic substitutions followed by cyclization can efficiently produce this compound .
  • Green Chemistry Approaches: Recent studies have highlighted environmentally friendly methods using water and isopropanol as solvents to synthesize imidazo[4,5-c]pyridine derivatives with high efficiency and low environmental impact .

The unique properties of 1-ethyl-1H-imidazo[4,5-c]pyridine make it suitable for various applications:

  • Pharmaceuticals: Its derivatives are explored as potential drugs due to their biological activities.
  • Material Science: The compound may be used in developing novel materials with unique electronic or optical properties.
  • Agricultural Chemicals: Certain derivatives might find applications in agrochemicals due to their antimicrobial properties.

Interaction studies involving 1-ethyl-1H-imidazo[4,5-c]pyridine focus on its binding affinity with biological targets. Notable findings include:

  • Protein Binding Studies: Research has indicated that this compound can interact with various enzymes, influencing their activity and providing insights into its pharmacological potential.
  • Molecular Docking Studies: Computational studies suggest that it can bind effectively to specific receptors or enzymes, supporting its role in drug design.

Several compounds share structural similarities with 1-ethyl-1H-imidazo[4,5-c]pyridine. Here’s a comparison highlighting its uniqueness:

Compound NameSimilarityUnique Features
2-Methyl-1H-imidazo[4,5-b]pyridine0.91Methyl group instead of ethyl; different biological activity profile.
1H-Imidazo[4,5-b]pyridin-6-amine0.85Amino group present; potential for different reactivity.
5-Bromo-1H-imidazo[4,5-b]pyridine0.78Bromine substitution enhances reactivity; used in cross-coupling reactions.
7-Chloro-1H-imidazo[4,5-b]pyridine0.76Chlorine substituent; known for distinct pharmacological properties.

The structural modifications in these compounds lead to variations in their chemical reactivity and biological activity profiles, making each unique in its potential applications.

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Exact Mass

147.079647300 g/mol

Monoisotopic Mass

147.079647300 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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